

Application Note: Protocol for Assessing the Anti-Mycobacterial Activity of Propanamine Compounds

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Compound of Interest

Compound Name:	<i>N</i> -(2-Isobutoxybenzyl)-2-methyl-2-propanamine
CAS No.:	1040689-85-7
Cat. No.:	B1385397

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Abstract & Strategic Context

Propanamine derivatives (and related lipophilic diamines like SQ109) represent a critical class of anti-tubercular agents. Their mechanism of action often involves a dual-modality: disrupting the mycobacterial cell wall biosynthesis (specifically targeting MmpL3) and uncoupling the proton motive force (PMF) due to their cationic amphiphilic nature.

Because these compounds are highly lipophilic, standard aqueous assays can yield misleading results due to precipitation or protein binding. This application note provides a validated, self-checking workflow designed specifically for lipophilic amines. It prioritizes the Resazurin Microtiter Assay (REMA) for high-throughput screening, followed by Intracellular Killing Assays to validate the compound's ability to penetrate the macrophage reservoir—a key requirement for modern TB drugs.

Safety & Compound Preparation

Biosafety Requirements

- BSL-3: Required for all work involving *Mycobacterium tuberculosis* (H37Rv, Erdman).
- BSL-2: Sufficient for *M. smegmatis* (mc²155) or *M. bovis* BCG.
- Chemical Safety: Propanamines are often skin irritants and CNS active; handle in a fume hood.

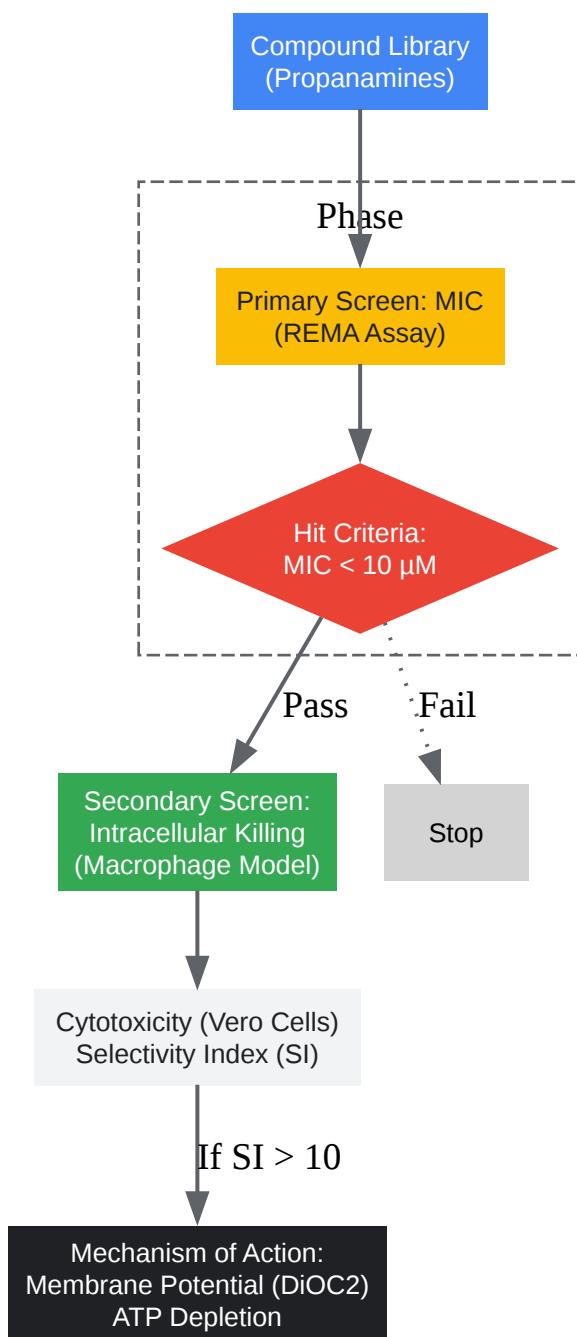
Compound Solubilization (Critical for Propanamines)

Lipophilic bases often precipitate in standard broth.

- Stock Solution: Dissolve compound to 10 mM or 10 mg/mL in 100% DMSO.
- Working Solution: Do not dilute directly into water. Dilute into media after the media has been supplemented with Tyloxapol (0.05%) or Tween-80 (0.05%) to prevent micelle aggregation, which falsifies MIC data.
- Storage: -20°C, avoid repeated freeze-thaw cycles.

Workflow Visualization

The following diagram outlines the logical progression from primary screening to mechanistic validation.



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Caption: Hierarchical screening cascade ensuring only potent and selective compounds progress to costly mechanistic studies.

Primary Protocol: Resazurin Microtiter Assay (REMA)[1][2]

The REMA assay is superior to optical density (OD) measurements for propanamines, as these compounds can cause bacterial clumping that interferes with turbidity readings.

Materials

- Strain: *M. tuberculosis* H37Rv (mid-log phase, OD₆₀₀ ~0.6–0.8).
- Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.2% glycerol, and 0.05% Tween-80.
- Dye: Resazurin sodium salt (0.02% w/v in sterile water), filter-sterilized.
- Controls: Rifampicin (positive control), DMSO (solvent control).

Procedure

- Plate Prep: Add 100 µL of 7H9 media to all wells of a 96-well plate.
- Serial Dilution: Add 100 µL of compound (2x final concentration) to column 2. Mix and transfer 100 µL to column 3, continuing to column 10. Discard the final 100 µL.
 - Result: 2-fold dilution series (e.g., 100 µM to 0.19 µM).
- Inoculation: Dilute the mid-log bacterial culture to an OD₆₀₀ of 0.001 (approx. 10⁵ CFU/mL). Add 100 µL of inoculum to all wells (Columns 2–11).
 - Column 1: Media blank (Sterility control).
 - Column 11: Growth control (Bacteria + DMSO only).
- Incubation: Seal plates with permeable membrane (Parafilm is too airtight; use specific gas-permeable seals). Incubate at 37°C for 5 days (*Mtb*) or 24 hours (*M. smegmatis*).
- Development: Add 30 µL of 0.02% Resazurin solution to each well. Incubate for an additional 24–48 hours.
- Readout:
 - Visual: Blue = No Growth (Inhibition). Pink = Growth (Viable).

- Fluorescence: Excitation 530 nm / Emission 590 nm.

Data Analysis

Calculate the Minimum Inhibitory Concentration (MIC) as the lowest concentration preventing the color change from blue to pink (or >90% reduction in fluorescence relative to growth control).

Secondary Protocol: Intracellular Macrophage Assay[3]

Propanamines are lipophilic and often accumulate in lysosomes. This assay verifies if the compound can kill Mtb hiding inside host cells.

Materials

- Host Cells: J774A.1 (Murine) or THP-1 (Human) macrophages.
- Media: RPMI-1640 + 10% FBS.
- Infection: Mtb H37Rv (single-cell suspension is critical).

Procedure

- Seeding: Seed 5×10^4 macrophages/well in a 96-well plate. Incubate 24h to adhere.
- Infection: Infect with Mtb at MOI (Multiplicity of Infection) of 1:1 or 5:1 for 4 hours.
- Wash: Remove extracellular bacteria by washing 3x with warm PBS.
- Treatment: Add media containing the propanamine compound (at 1x, 5x, and 10x MIC). Incubate for 3 days.
- Lysis & Plating:
 - Remove supernatant.
 - Lyse macrophages with 0.1% SDS (5 min).

- Neutralize with media.
- Serially dilute lysate and plate on 7H10 agar.
- Enumeration: Count CFUs after 3 weeks.

Mechanism of Action: Membrane Potential Assay

Since propanamines often act as uncouplers, this assay is mandatory to distinguish specific inhibition from general membrane destruction.

Principle

The dye DiOC2(3) (3,3'-diethyloxacarbocyanine iodide) exhibits red fluorescence in cells with high membrane potential (stacking) and green fluorescence in depolarized cells.

Protocol

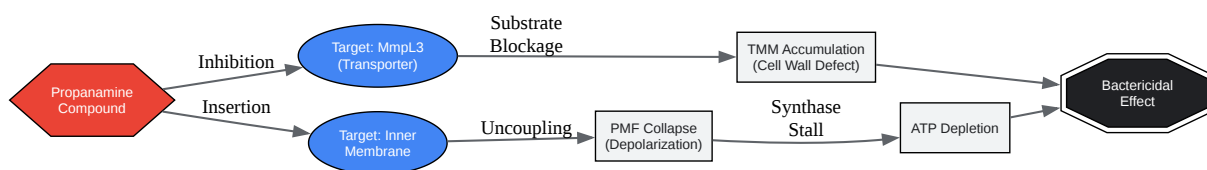
- Culture: Grow *M. smegmatis* or *Mtb* to log phase.
- Treatment: Incubate bacteria with the test compound (at 2x MIC) for 1–4 hours.
 - Positive Control:[1] CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) at 10 μ M (standard uncoupler).
- Staining: Add DiOC2(3) to a final concentration of 30 μ M. Incubate 30 min in the dark.
- Measurement: Flow Cytometry or Plate Reader.
 - Green: Ex 488 / Em 530.
 - Red: Ex 488 / Em 610.
- Calculation: Determine the Red/Green ratio. A decrease in the ratio indicates membrane depolarization (PMF collapse).

Data Presentation & Troubleshooting

Summary Table Template

Assay	Metric	Acceptable Threshold	Note
REMA (MIC)	μM or $\mu\text{g/mL}$	$< 10 \mu\text{M}$ (Hit)	$< 1 \mu\text{M}$ is ideal for leads.
Cytotoxicity (CC50)	μM	$> 50 \mu\text{M}$	Vero or HepG2 cells.
Selectivity Index (SI)	Ratio (CC50/MIC)	> 10	SI < 5 indicates general toxicity.
Intracellular Killing	Log Reduction	> 1 Log	Compared to untreated control.

Mechanism Visualization (DOT)



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Caption: Dual mechanism of action common in propanamines: MmpL3 inhibition and bioenergetic collapse.

References

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- [2. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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